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molecular formula C7H6BrClO B065169 1-Bromo-3-chloro-5-methoxybenzene CAS No. 174913-12-3

1-Bromo-3-chloro-5-methoxybenzene

Cat. No. B065169
M. Wt: 221.48 g/mol
InChI Key: VOGGSKPTKSAXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933312B2

Procedure details

Sodium methoxide (4.5M solution in methanol, 2.20 ml, 10.0 mmol) was added dropwise to a stirred solution of 1-fluoro-3-chloro-5-bromobenzene (1.00 g, 4.77 mmol) in methanol (28 ml) at room temperature under a nitrogen atmosphere. The mixture was heated under reflux for 3 days and then cooled to room temperature. The mixture was evaporated under reduced pressure and the resulting yellow oil was dissolved in dichloromethane (30 ml). The dichloromethane solution was washed with water (2×20 ml) dried over magnesium sulphate, filtered and evaporated under reduced pressure. The residue was purified by chromatography on silica gel eluting with cyclohexane to provide the title compound as a colourless oil (302 mg).
Name
Sodium methoxide
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].F[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([Cl:12])[CH:6]=1>CO>[Br:11][C:9]1[CH:10]=[C:5]([O:2][CH3:1])[CH:6]=[C:7]([Cl:12])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
2.2 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)Br)Cl
Name
Quantity
28 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow oil was dissolved in dichloromethane (30 ml)
WASH
Type
WASH
Details
The dichloromethane solution was washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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